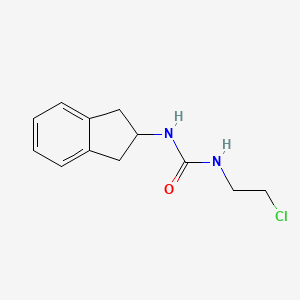

Urea, 1-(2-chloroethyl)-3-(2-indanyl)-

Description

Contextualization within Urea (B33335) Derivative Chemical Space

Urea and its derivatives are of paramount importance in drug discovery and medicinal chemistry. nih.gov The urea functional group, with its capacity to form stable hydrogen bonds with biological targets, is a privileged scaffold in the design of therapeutic agents. nih.gov This has led to the development of numerous urea-containing drugs with applications ranging from anticancer and antimicrobial to antidiabetic therapies. nih.gov

The chemical space of urea derivatives is incredibly diverse, with modifications to the urea backbone leading to a wide spectrum of pharmacological activities. The subject of this article, Urea, 1-(2-chloroethyl)-3-(2-indanyl)-, is a prime example of how specific substitutions can tailor the properties of the parent urea molecule. The incorporation of the 2-chloroethyl moiety introduces an electrophilic center, capable of alkylating biological macromolecules, a common mechanism of action for many anticancer drugs. On the other hand, the 2-indanyl group significantly influences the compound's lipophilicity and steric profile, which can affect its absorption, distribution, metabolism, excretion, and target-binding affinity.

A study on the structure-activity relationships of N-aryl-N'-(2-chloroethyl)ureas highlighted that the presence of a fluorenyl or indanyl group was a requirement for significant cytotoxicity, underscoring the importance of this specific structural feature in the biological activity of this class of compounds. nih.govresearchgate.net

General Synthetic Pathways for 1-Aryl-3-(2-chloroethyl)ureas

The synthesis of 1-aryl-3-(2-chloroethyl)ureas is predominantly achieved through three main approaches: the nucleophilic addition of anilines to 2-chloroethyl isocyanate, carbamate-based synthesis, and other isocyanate-based reaction strategies. These methods offer versatility in introducing a wide range of aryl substituents.

Nucleophilic Addition of Anilines to 2-Chloroethyl Isocyanate

The most direct and widely employed method for the synthesis of 1-aryl-3-(2-chloroethyl)ureas is the nucleophilic addition of a substituted aniline to 2-chloroethyl isocyanate. This reaction is typically straightforward and proceeds with high efficiency. The reaction involves the attack of the lone pair of electrons on the nitrogen atom of the aniline at the electrophilic carbonyl carbon of the isocyanate.

The general reaction scheme is as follows:

Ar-NH₂ + Cl-CH₂CH₂-N=C=O → Ar-NH-C(=O)-NH-CH₂CH₂-Cl

This method has been successfully applied to synthesize a variety of N-aryl-N'-(2-chloroethyl)ureas with diverse aromatic substituents, demonstrating its broad applicability in generating libraries of these compounds for structure-activity relationship studies.

Carbamate-based Synthesis Approaches

Carbamate-based methods provide an alternative route to 1-aryl-3-(2-chloroethyl)ureas, often avoiding the direct use of potentially hazardous isocyanates in the final step. In this approach, an aryl amine is first converted to an aryl carbamate, which then reacts with 2-chloroethylamine to form the desired urea.

One common strategy involves the reaction of an aniline with a chloroformate, such as phenyl chloroformate, to generate a phenyl carbamate intermediate. This intermediate is then treated with 2-chloroethylamine, leading to the displacement of the phenoxy group and the formation of the urea linkage.

Another approach utilizes the reaction of anilines with 1,1'-carbonyldiimidazole (CDI) to form an activated carbamate intermediate. This intermediate readily reacts with 2-chloroethylamine to yield the target urea. This method is often favored due to the mild reaction conditions and the avoidance of corrosive byproducts.

| Starting Material (Aniline) | Reagent 1 | Intermediate | Reagent 2 | Product |

| Substituted Aniline | Phenyl Chloroformate | Phenyl Arylcarbamate | 2-Chloroethylamine | 1-Aryl-3-(2-chloroethyl)urea |

| Substituted Aniline | 1,1'-Carbonyldiimidazole | Aryl-N-imidazolylcarboxamide | 2-Chloroethylamine | 1-Aryl-3-(2-chloroethyl)urea |

Isocyanate-based Reaction Strategies

Beyond the direct addition of anilines, other isocyanate-based strategies can be employed. These methods often involve the in-situ generation of the isocyanate from a more stable precursor. For instance, the Curtius rearrangement of an acyl azide can produce an isocyanate, which can then be trapped by 2-chloroethylamine.

Another strategy involves the use of phosgene or its safer equivalents, such as triphosgene or diphosgene, to convert an aniline into the corresponding isocyanate. This isocyanate can then be reacted with 2-chloroethylamine. However, due to the high toxicity of phosgene, these methods are often reserved for situations where other routes are not feasible.

More contemporary methods focus on phosgene-free routes to isocyanates. For example, the oxidative carbonylation of anilines using carbon monoxide and an oxidant in the presence of a suitable catalyst can generate the isocyanate, which can then be used to synthesize the desired urea.

Regioselective Synthesis of the Indanyl Moiety in Urea, 1-(2-chloroethyl)-3-(2-indanyl)-

The synthesis of the specific target compound, Urea, 1-(2-chloroethyl)-3-(2-indanyl)-, requires the regioselective preparation of 2-aminoindane. The position of the amino group on the indane ring is critical for the final structure of the urea. Several synthetic routes have been developed to achieve this regioselectivity.

A common and effective method starts from 2-indanone. The ketone is first converted to its oxime derivative by reaction with hydroxylamine. Subsequent reduction of the 2-indanone oxime yields the desired 2-aminoindane. Various reducing agents can be employed for this transformation, including catalytic hydrogenation over palladium on carbon or reduction with sodium in ethanol. This two-step process from 2-indanone ensures the amino group is exclusively at the 2-position.

Another approach is the reductive amination of 2-indanone. wikipedia.orglibretexts.org In this one-pot reaction, 2-indanone is treated with ammonia or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to directly form 2-aminoindane. wikipedia.orglibretexts.org

Alternatively, 2-aminoindane can be synthesized from indene. One method involves the epoxidation of indene followed by ring-opening with an amine source. Another route proceeds via the hydrobromination of indene to yield 2-bromoindane, which can then be converted to 2-aminoindane through nucleophilic substitution with an amine equivalent, followed by deprotection if necessary.

A more recent approach involves a Dieckmann condensation of diethyl phenylene-1,2-diacetate to form a β-ketoester, which can then be decarboxylated to give 2-indanone, a precursor to 2-aminoindane.

| Starting Material | Key Steps | Product |

| 2-Indanone | Oximation followed by Reduction | 2-Aminoindane |

| 2-Indanone | Reductive Amination | 2-Aminoindane |

| Indene | Epoxidation and Ring-Opening | 2-Aminoindane |

| Indene | Hydrobromination and Amination | 2-Aminoindane |

| Diethyl phenylene-1,2-diacetate | Dieckmann Condensation and Decarboxylation | 2-Indanone (precursor) |

Advanced Synthetic Modifications and Derivatization Strategies of Chloroethyl Ureas

To explore the structure-activity relationships of chloroethyl ureas, extensive research has been conducted on their synthetic modification and derivatization. These strategies focus on altering the aromatic moiety to fine-tune the biological activity of the compounds.

Introduction of Diverse Aromatic Substituents on the Aryl Moiety

The introduction of a wide array of substituents on the aryl ring of 1-aryl-3-(2-chloroethyl)ureas is a key strategy for optimizing their properties. This is typically achieved by starting with a correspondingly substituted aniline in the synthetic pathways described in section 2.1. The nature and position of these substituents can significantly influence the electronic and steric properties of the molecule.

For example, electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro) have been systematically introduced to the phenyl ring. Studies have shown that the presence of small alkyl or halogen substituents at various positions on the aromatic ring can impact the biological activity of these compounds. google.comulaval.ca

The synthesis of analogues with more complex aryl groups, such as naphthyl, fluorenyl, and as in the title compound, indanyl, has also been reported. google.com These larger, more rigid aromatic systems can lead to altered binding interactions with biological targets. The general synthetic routes remain applicable, with the appropriately substituted aniline or its precursor being the key starting material for introducing this diversity.

| Aryl Moiety | Example Substituents |

| Phenyl | -CH₃, -OCH₃, -Cl, -F, -NO₂ |

| Naphthyl | - |

| Fluorenyl | - |

| Indanyl | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13908-31-1 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2,3-dihydro-1H-inden-2-yl)urea |

InChI |

InChI=1S/C12H15ClN2O/c13-5-6-14-12(16)15-11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8H2,(H2,14,15,16) |

InChI Key |

QSDXYNVLWIMBDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)NCCCl |

Origin of Product |

United States |

Mechanistic Insights into the Biological Actions of Urea, 1 2 Chloroethyl 3 2 Indanyl and Chloroethyl Urea Analogues

Alkylating Mechanisms and Intracellular Interactions

Chloroethyl ureas (CEUs) represent a class of compounds that exert their biological effects through covalent modification of intracellular macromolecules. Unlike traditional "strong" alkylating agents used in chemotherapy that primarily target DNA, CEUs engage in a more selective form of alkylation, reacting preferentially with proteins. cdnsciencepub.comresearchgate.net The mechanism involves the formation of covalent bonds with specific amino acid residues. Research has demonstrated that CEUs can form an ester linkage with acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), a relatively uncommon type of protein modification for xenobiotics. nih.govnih.govnih.gov For instance, mass spectrometry studies have identified the acylation of Glu198 in β-tubulin and the alkylation of Asp-40 in prohibitin by different CEU analogues. nih.govnih.gov This reactivity is attributed to the aryl-3-(2-chloroethyl)urea moiety, which is considered the pharmacophore responsible for these alkylating properties. aacrjournals.org

The intracellular interactions of chloroethyl ureas are characterized by their ability to covalently bind to a select group of proteins. aacrjournals.org Extensive research using radiolabeled CEU derivatives and mass spectrometry has identified several key protein targets. While β-tubulin is a major and well-characterized target for many CEUs, it is not the only one. cdnsciencepub.comresearchgate.netaacrjournals.org The protein alkylation profile can vary depending on the specific analogue, leading to different biological outcomes. nih.govnih.gov

Identified protein targets for various chloroethyl urea (B33335) analogues include:

β-Tubulin : A primary target for CEUs that act as antimitotic agents. nih.govaacrjournals.org

Prohibitin (PHB) : Specifically alkylated by certain analogues like cyclohexylphenyl-chloroethyl urea (CCEU), leading to G1/S cell cycle arrest. nih.govnih.gov

Thioredoxin-1 (TRX1) : Covalently bound by derivatives such as CEU-025 and CEU-027. cdnsciencepub.comresearchgate.net

Voltage-Dependent Anion Channel (VDAC) : Identified as a target for multiple CEU compounds, including VDAC-1 and VDAC-2. cdnsciencepub.comnih.govnih.gov

Protein Disulfide Isomerase (PDI) : Family members including PDIA1, PDIA3, and PDIA6 have been shown to be alkylated by CEUs. nih.gov

| Protein Target | Function | Interacting CEU Analogue(s) | Reference(s) |

|---|---|---|---|

| β-Tubulin | Cytoskeletal structure, cell division | tBCEU, ICEU | nih.govaacrjournals.org |

| Prohibitin (PHB) | Cell cycle regulation, mitochondrial function | CCEU | nih.govnih.gov |

| Thioredoxin-1 (TRX1) | Redox signaling | CEU-025, CEU-027 | cdnsciencepub.comresearchgate.net |

| VDAC-1, VDAC-2 | Mitochondrial membrane transport | CEU-025, CEU-027, CCEU, ICEU | cdnsciencepub.comnih.govnih.gov |

| PDIA1, PDIA3, PDIA6 | Protein folding (Endoplasmic Reticulum) | CCEU, ICEU | nih.gov |

A key characteristic of chloroethyl ureas is the specificity and selectivity of their alkylation events, which appear to be dictated by the structural substitutions on the aryl ring of the molecule. aacrjournals.org This selectivity results in different analogues targeting distinct sets of proteins, which in turn leads to different cellular consequences.

A clear example of this specificity is the differential protein alkylation and resulting cell cycle effects of iodophenyl-chloroethyl urea (ICEU) and cyclohexylphenyl-chloroethyl urea (CCEU). nih.govnih.gov

ICEU specifically alkylates β-tubulin , which disrupts microtubule function and leads to a cell cycle block in the G2/M phase. nih.govnih.gov

CCEU , in contrast, does not alkylate β-tubulin but instead targets prohibitin (PHB) . nih.govnih.gov This specific alkylation of prohibitin is associated with an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov

While both ICEU and CCEU were found to alkylate a common set of proteins, including PDIA1, PDIA3, PDIA6, TRX, and VDAC2, their specific alkylation of either β-tubulin or prohibitin appears to be the determining factor for their distinct effects on cell cycle progression. nih.gov This demonstrates that structural modifications to the CEU scaffold can significantly alter their protein target selectivity and biological activity. aacrjournals.org

Chloroethyl ureas are classified as "soft" alkylating agents. cdnsciencepub.comaacrjournals.org This terminology distinguishes them from "strong" or "hard" alkylating agents, such as carmustine and chlorambucil, which are known to react readily with strong nucleophiles like the purine bases in DNA. cdnsciencepub.comdrugs.comnursingcenter.com The "soft" designation refers to the relative preference of CEUs to react with soft nucleophiles, such as the cysteinyl and other amino acid residues found in specific proteins, rather than DNA. cdnsciencepub.comresearchgate.net This characteristic is a result of the aryl-3-(2-chloroethyl)urea pharmacophore, which confers the ability to covalently react with a limited number of proteins while not alkylating DNA. researchgate.netaacrjournals.org This targeted protein reactivity contrasts sharply with traditional alkylating agents, whose cytotoxicity is primarily mediated through widespread DNA damage. drugs.comnih.gov

Molecular and Cellular Targets of Chloroethyl Ureas

The biological activity of chloroethyl ureas is a direct consequence of their covalent interactions with specific molecular and cellular targets. As established, these compounds are not indiscriminate alkylators but rather exhibit a degree of selectivity for certain proteins. The primary molecular targets identified are proteins involved in critical cellular processes, including cell division, redox signaling, and mitochondrial function. cdnsciencepub.comnih.govaacrjournals.org The cellular consequences of these molecular interactions include disruption of the cytoskeleton, cell cycle arrest at different phases (G1/S or G2/M), and modulation of signaling pathways. nih.govnih.govaacrjournals.orgnih.gov The specific cellular outcome is highly dependent on which protein is alkylated by a particular CEU analogue. nih.gov

Among the various cellular components affected by chloroethyl ureas, the cytoskeleton has been identified as a primary target for a significant subset of these compounds. aacrjournals.orgnih.govnih.gov Specifically, the microtubule network, a critical component of the cytoskeleton responsible for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division, is profoundly affected. aacrjournals.orgnih.gov The disruption of cytoskeletal integrity is a key mechanism through which these agents exert their cytotoxic effects. aacrjournals.orgnih.gov Research on analogues such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU) has shown that they induce a noticeable disruption of the cytoskeleton. aacrjournals.orgnih.gov This disruption is linked to a direct interaction with the protein building blocks of microtubules. aacrjournals.org

The most extensively studied interaction between chloroethyl ureas and the cytoskeleton involves the direct alkylation of β-tubulin, a protein subunit that polymerizes to form microtubules. aacrjournals.orgnih.govnih.gov This covalent binding leads to significant modulation of microtubule dynamics and stability. nih.govaacrjournals.org

Mechanism of Action:

Covalent Binding: CEUs bind covalently to β-tubulin, with studies suggesting the alkylation site is near the colchicine-binding site. nih.govaacrjournals.orgnih.gov Competition assays show that colchicine can prevent the binding of CEUs, whereas vinblastine cannot, indicating a proximity to the colchicine domain. aacrjournals.orgnih.gov

Target Residues: Specific amino acid residues on β-tubulin have been identified as targets. The Cysteine 239 residue is suggested to be essential for the reactivity of 4-tBCEU with β-tubulin. nih.gov Other studies have identified the acylation of Glutamic acid 198 (Glu198) by different CEU analogues, a modification that affects microtubule stability. nih.gov

Consequences of Alkylation: The alkylation of β-tubulin by CEUs disrupts normal microtubule function. This leads to the depolymerization and disruption of the microtubule network, which in turn causes an arrest of the cell cycle in the G2 and mitosis phases. aacrjournals.orgnih.gov The modification of Glu198 by CEUs has been shown to correlate with a decrease in the acetylation of Lys40 on α-tubulin, a key marker of microtubule stability. nih.gov

The direct effect on tubulin is supported by cytotoxicity studies in cell lines with mutated tubulin. Chinese hamster ovary (CHO) cells resistant to colchicine and vinblastine (due to tubulin mutations) show a decreased sensitivity to CEUs, strongly suggesting that tubulin is a direct target. aacrjournals.orgnih.gov

| Compound | CHO-10001 (Wild-Type) IC50 (µM) | CHO-VV 3-2 (Colchicine/Vinblastine Resistant) IC50 (µM) | CHO-TAX 5-6 (Paclitaxel Resistant) IC50 (µM) |

|---|---|---|---|

| 4-tBCEU | 11.6 ± 0.7 | 21.3 ± 1.1 | 4.6 ± 0.3 |

| 4-iPCEU | 14.0 ± 0.8 | 26.5 ± 1.5 | 6.1 ± 0.4 |

| 4-sBCEU | 14.9 ± 0.9 | 29.1 ± 1.8 | 6.9 ± 0.5 |

| Data derived from studies on Chinese hamster ovary (CHO) cells. aacrjournals.org The higher IC50 values in the CHO-VV 3-2 line indicate resistance, supporting β-tubulin as the target. |

Compound Names Table

| Abbreviation / Trivial Name | Chemical Name |

| 4-tBCEU | 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene |

| 4-iPCEU | 4-iso-propyl[3-(2-chloroethyl)ureido]benzene |

| 4-sBCEU | 4-sec-butyl[3-(2-chloroethyl)ureido]benzene |

| ICEU | 1-(2-chloroethyl)-3-(4-iodophenyl)urea |

| CCEU | Cyclohexylphenyl-chloroethyl urea |

| CEU-025 | N-[4-cyclohexyl-phenyl]-N′-(2-chloroethyl)urea |

| CEU-027 | N-[4-heptyl-phenyl]-N′-(2-chloroethyl)urea |

| HPCEU | 1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea |

| 4ZCombCEU | 1-[4-(3-hydroxy-4-methoxystyryl)phenyl]-3-(2-chloroethyl)urea |

| EBI | N,N′-ethylenebis(iodoacetamide) |

| Carmustine | N,N'-Bis(2-chloroethyl)-N-nitrosourea |

| Chlorambucil | 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid |

| Colchicine | (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide |

| Vinblastine | Methyl (2β,3β,4β,5α,12β,19α)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate |

Cytoskeletal Proteins as Primary Targets

Colchicine-Binding Site Interactions on Beta-Tubulin

Chloroethyl urea (CEU) derivatives represent a class of compounds that exert their biological effects, in part, by interacting with the microtubule network, a critical component of the cellular cytoskeleton. aacrjournals.org A primary molecular target for a subset of these agents is tubulin, the protein dimer that polymerizes to form microtubules. aacrjournals.orgnih.gov Specifically, these CEUs bind to the colchicine-binding site (C-BS) located on β-tubulin, at the interface with the α-tubulin subunit. nih.govnih.govnih.gov This interaction disrupts the normal process of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Computational modeling and experimental studies have provided detailed insights into this interaction. nih.gov The binding involves both non-covalent and covalent interactions. nih.gov Molecular docking experiments suggest that the non-covalent portions of the CEU molecule first engage with the colchicine-binding site. This initial binding is stabilized by interactions with several amino acid residues, including Cys-β239, Asn-α99, Ser-α176, Thr-α177, Leu-β246, Asn-β247, Ala-β248, Lys-β252, and Asn-β256. nih.gov

This stabilized complex facilitates a subsequent covalent modification. It is proposed that the CEU molecule then acylates an acidic amino acid residue within the binding site. nih.govnih.gov Specifically, the nucleophilic attack is facilitated on Glu-β198 rather than the Cys-β239 residue. nih.gov This acylation event triggers conformational changes in β-tubulin, which ultimately leads to microtubule depolymerization. nih.gov Prototypical molecules such as 4-tert-butyl-CEU (tBCEU) and 4-iodo-CEU (ICEU) have been shown to alkylate the colchicine-binding site on βII-tubulin. aacrjournals.org This mechanism of in vivo acylation of an acidic amino acid by a xenobiotic is an unusual reaction and presents a novel approach for designing irreversible tubulin inhibitors. nih.gov

| Interaction Type | Amino Acid Residues | Tubulin Subunit |

|---|---|---|

| Stabilization of C-BS-CEU Complex | Cys-239, Leu-246, Asn-247, Ala-248, Lys-252, Asn-256 | Beta (β) |

| Stabilization of C-BS-CEU Complex | Asn-99, Ser-176, Thr-177 | Alpha (α) |

| Covalent Acylation Target | Glu-198 | Beta (β) |

Vimentin Synthesis and mRNA Accumulation Alterations

In addition to their effects on tubulin, chloroethyl ureas have been shown to alter the synthesis of other cytoskeletal proteins, such as vimentin. A study on the human breast cancer cell line MDA-MB-231 using 4-tert-butyl-[3-(2-chloroethyl) ureido] benzene (tBCEU) revealed a complex regulatory effect on vimentin expression. nih.gov

The research indicated that treatment with tBCEU leads to an increase in the synthesis of the vimentin protein. nih.gov However, when the effect on vimentin transcripts was analyzed, a contrasting result was observed. The accumulation of vimentin mRNA was found to be decreased following tBCEU exposure. nih.gov These findings suggest that the antineoplastic activity of chloroethyl ureas may be partially related to a disruption in the normal synthesis pathway of vimentin, potentially through post-transcriptional or translational regulatory mechanisms. nih.gov

| Molecular Component | Observed Effect |

|---|---|

| Vimentin Protein Synthesis | Increase |

| Vimentin mRNA Accumulation | Decrease |

Thioredoxin System Interactions

Beyond the cytoskeleton, the thioredoxin system has been identified as a key target for a distinct subset of chloroethyl urea compounds. cdnsciencepub.comnih.govresearchgate.net This system, centered around the redox protein Thioredoxin-1 (TRX1), is crucial for maintaining the cellular redox balance and is often overexpressed in tumors, contributing to cancer growth and chemoresistance. cdnsciencepub.comresearchgate.net

Thioredoxin-1 Covalent Binding and Disulfide-Reducing Activity Modulation

Certain aryl chloroethyl ureas have been demonstrated to act as "soft" alkylating agents that covalently bind to Thioredoxin-1. cdnsciencepub.com Studies using radiolabeled CEU derivatives confirmed this direct covalent interaction. cdnsciencepub.com This binding, however, has a surprisingly modest impact on the primary enzymatic function of TRX1. cdnsciencepub.com

The disulfide-reducing activity of recombinant TRX1, which is its canonical function, is only slightly decreased following covalent binding by these CEUs. cdnsciencepub.com For instance, after a 48-hour exposure to certain CEUs, the reducing activity of TRX1 was decreased by only 11% to 35%, a mild effect compared to strong thioalkylating agents. cdnsciencepub.com Further investigation through site-directed mutagenesis and competition assays revealed that the cysteinyl residues in the active site of TRX1 are not the primary targets for these CEU derivatives. cdnsciencepub.com This suggests a unique mechanism of action that differs from other TRX1 inhibitors. cdnsciencepub.com

Abrogation of Thioredoxin-1 Nuclear Translocation

A more significant consequence of the interaction between CEUs and TRX1 is the inhibition of its nuclear translocation. cdnsciencepub.comnih.govmerckmillipore.com TRX1 is predominantly a cytoplasmic protein but can translocate to the nucleus under certain conditions, where it plays a role in regulating transcription factors and promoting cell survival. cdnsciencepub.comnih.gov

Several CEU derivatives, including 1-(2-chloroethyl)-3-(4-cyclohexylphenyl)urea (cHCEU), have been shown to effectively abrogate the movement of TRX1 into the nucleus. aacrjournals.orgnih.govmerckmillipore.com This effect has been observed in various cancer cell lines. cdnsciencepub.comnih.gov The inhibition of TRX1 nuclear localization is thought to be a key part of the anticancer mechanism of this specific subset of CEUs, potentially disrupting redox signaling pathways essential for cancer cell proliferation and survival. nih.govresearchgate.net This action is distinct from that of other TRX1 inhibitors, highlighting a novel therapeutic strategy. cdnsciencepub.com

Other Identified Protein Targets (e.g., Prohibitin 1, Mitochondrial Voltage-Dependent Anion Channel 1)

Proteomic studies have revealed that chloroethyl ureas can alkylate a range of cellular proteins, with the specific targets varying between different CEU analogues. This differential protein alkylation may explain the distinct biological outcomes observed, such as different phases of cell cycle arrest. nih.gov

For example, cyclohexylphenyl-chloroethyl urea (CCEU) was found to specifically alkylate Prohibitin 1 (PHB), a protein implicated in cell cycle regulation, mitochondrial function, and tumor suppression. aacrjournals.orgnih.gov Mass spectrometry analysis identified Asp-40 on prohibitin as the specific amino acid residue modified by CCEU through an ester linkage. nih.gov This alkylation leads to an increased cellular content of PHB, which is believed to contribute to the G1 phase cell cycle arrest induced by CCEU. nih.gov

In contrast, other CEUs like iodophenyl-chloroethyl urea (ICEU) specifically target β-tubulin. nih.gov However, some proteins are common targets. Comparative analyses showed that proteins such as Protein Disulfide Isomerase (PDIA1, PDIA3, PDIA6), Thioredoxin (TRX), and the Mitochondrial Voltage-Dependent Anion Channel 2 (VDAC2) were alkylated by both CCEU and ICEU. nih.gov The identification of these additional targets underscores the multi-faceted mechanism of action of chloroethyl ureas.

| Protein Target | Alkylated by CCEU | Alkylated by ICEU | Associated Biological Effect |

|---|---|---|---|

| Prohibitin 1 (PHB) | Yes | No | G1/S Phase Arrest |

| Beta-Tubulin | No | Yes | G2/M Phase Arrest |

| Thioredoxin-1 (TRX1) | Yes | No | G0/G1 Phase Arrest, Abrogation of Nuclear Translocation |

| VDAC2 | Yes | Yes | Not specified |

Cell Cycle Perturbations Induced by Chloroethyl Ureas

A primary consequence of the molecular interactions described above is the profound perturbation of the cell cycle. nih.govcdnsciencepub.comnih.govnih.gov Chloroethyl ureas are potent inhibitors of cell proliferation, capable of inducing cell cycle arrest at different phases, depending on the specific chemical structure of the compound and its primary molecular targets. nih.govnih.gov

One subset of CEUs, which includes compounds like 4-iodo-CEU (ICEU) that primarily target β-tubulin, causes an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This is consistent with the mechanism of action of antimicrotubule agents that disrupt the mitotic spindle, preventing cells from completing mitosis. nih.gov

Conversely, a different subset of CEUs, exemplified by compounds like cyclohexylphenyl-chloroethyl urea (CCEU) and other derivatives substituted with cycloalkyl groups, blocks cell division in the G0/G1 phase. nih.govnih.govresearchgate.net This G0/G1 arrest is associated with the alkylation of proteins other than tubulin, such as Thioredoxin-1 and Prohibitin 1. aacrjournals.orgnih.govnih.gov The inhibition of TRX1 nuclear translocation and the modulation of PHB activity are thought to be key events leading to this G0/G1 block. nih.govnih.gov The ability to induce a G0/G1 arrest suggests these molecules may act similarly to chemopreventive agents. nih.gov

The differential effects on the cell cycle highlight the structure-activity relationships within the chloroethyl urea class of compounds, where modifications to the aryl substituent can switch the primary molecular target and, consequently, the cellular outcome. nih.govnih.gov

Arrest in Specific Cell Cycle Phases (G0/G1, G2/M, S-Phase)

Chloroethyl urea analogues have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. The specific phase of the cell cycle that is arrested can vary depending on the chemical structure of the particular analogue.

Some chloroethyl urea derivatives have been observed to induce an arrest in the G0/G1 phase of the cell cycle. This phase represents a quiescent state (G0) or the initial growth phase (G1) before the initiation of DNA synthesis. Arrest at this stage prevents cells from entering the S-phase, thereby inhibiting replication.

In contrast, other analogues of chloroethyl urea have been documented to cause a blockage in the G2/M phase . The G2 phase is the final growth phase before mitosis (M phase), where the cell prepares for division. An arrest at the G2/M checkpoint often indicates the presence of damaged DNA, preventing the cell from dividing and propagating genetic errors. For instance, some N-phenyl-N'-(2-chloroethyl)urea derivatives, which are structurally related to the compound of interest, have been shown to act as antimitotic agents by arresting the cell cycle in the G2/M phase.

Furthermore, the formation of DNA lesions by chloroethylating agents can lead to an inhibition of S-phase progression nih.gov. The S-phase is when DNA replication occurs, and the presence of DNA adducts and cross-links can physically impede the replication machinery.

Table 1: Observed Cell Cycle Arrest Induced by Chloroethyl Urea Analogues

| Cell Cycle Phase | Observation | Compound Class |

| G0/G1 | Induction of cell cycle arrest, preventing entry into S-phase. | Phenyl-chloroethyl ureas |

| G2/M | Blockage of the cell cycle, often indicative of DNA damage. | N-phenyl-N'-(2-chloroethyl)urea derivatives |

| S-Phase | Inhibition of phase progression due to DNA lesions. | Chloroethylating nitrosoureas nih.gov |

Induction of DNA Damage Responses

A primary mechanism of action for chloroethyl urea compounds is the induction of damage to cellular DNA. This damage triggers a complex network of cellular responses aimed at either repairing the lesions or, if the damage is too severe, initiating programmed cell death (apoptosis).

Chloroethylating agents are known to alkylate DNA bases, leading to the formation of monoadducts and, subsequently, highly cytotoxic interstrand cross-links (ICLs) nih.gov. These ICLs covalently link the two strands of the DNA double helix, preventing their separation, which is essential for both replication and transcription nih.govresearchgate.net.

The repair processes for DNA interstrand cross-links can lead to the formation of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. The cell recognizes DSBs and initiates a signaling cascade to coordinate their repair.

A key event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in what is known as gamma-H2AX (γH2AX). The formation of γH2AX serves as a sensitive and specific marker for DNA double-strand breaks. While direct evidence for γH2AX induction by Urea, 1-(2-chloroethyl)-3-(2-indanyl)- is not available, related chloroethylnitrosoureas have been shown to cause DNA damage that can be confirmed by γH2AX staining.

Table 2: DNA Damage and Cellular Responses to Chloroethylating Agents

| Type of DNA Damage | Cellular Response | Marker |

| Monoadducts | Precursors to interstrand cross-links. nih.gov | - |

| Interstrand Cross-links (ICLs) | Covalent linking of DNA strands. nih.gov | - |

| DNA Double-Strand Breaks (DSBs) | Result from the repair of ICLs. | Phosphorylation of H2AX (γH2AX). |

The DNA lesions induced by chloroethyl urea analogues, particularly interstrand cross-links, present significant physical barriers to the cellular machinery responsible for DNA replication and transcription nih.govresearchgate.net.

During DNA replication , the two strands of the DNA helix must be unwound and separated to serve as templates for the synthesis of new strands. ICLs prevent this separation, thereby halting the progression of the replication fork and inhibiting the synthesis of new DNA nih.gov.

Similarly, transcription , the process of synthesizing RNA from a DNA template, also requires the local unwinding of the DNA double helix. The presence of ICLs can block the movement of RNA polymerase along the DNA, thus inhibiting the expression of genes nih.govresearchgate.net. This disruption of fundamental cellular processes contributes significantly to the cytotoxic effects of these compounds.

Structure Activity Relationship Sar Studies and Rational Design of Chloroethyl Urea Derivatives

Elucidation of Key Structural Features for Biological Activity

Role of the 2-Chloroethyl Moiety in Alkylating Potential

The 2-chloroethyl group is the cornerstone of the alkylating capacity of this class of compounds. Its presence is a mandatory feature for achieving significant cytotoxicity. The mechanism of action is rooted in its ability to form a highly reactive electrophilic species that covalently modifies biological macromolecules, most notably DNA and proteins.

The process begins with the nonenzymatic decomposition of the compound to generate a 2-chloroethyl carbonium ion, a potent electrophile. This ion readily attacks nucleophilic sites on DNA bases, such as the O⁶ position of guanine, forming an initial monoadduct. This initial alkylation event can then trigger a second, intramolecular reaction. The attached chloroethyl group can cyclize, leading to the displacement of the chloride ion by another nucleophilic site, often on the opposing DNA strand. This two-step process results in the formation of interstrand cross-links, which are considered a primary cause of the compound's cytotoxic effects as they prevent DNA replication and transcription, ultimately leading to cell death. uni.lunih.govnih.govnih.gov This critical alkylating function is summarized in the table below.

Table 1: Mechanism of Alkylation by the 2-Chloroethyl Moiety

| Step | Description | Biological Consequence |

|---|---|---|

| 1. Formation of Electrophile | The compound degrades to form a reactive 2-chloroethyl carbonium ion. nih.gov | Enables the molecule to attack nucleophilic sites in the cell. |

| 2. Initial Alkylation (Monoadduct) | The carbonium ion alkylates a nucleophilic site on a biological macromolecule, such as the O⁶ position of a guanine base in DNA. nih.gov | Initial DNA damage is created. |

| 3. Cross-linking (Interstrand) | The attached chloroethyl group reacts with a second nucleophilic site, often on an adjacent DNA strand, displacing the chloride and forming an ethyl bridge. nih.gov | Formation of lethal DNA interstrand cross-links, inhibition of DNA replication, and induction of apoptosis. uni.lu |

Studies have confirmed that analogues lacking the 2-chloroethyl group or where the chlorine is replaced by a less effective leaving group, such as fluorine, exhibit significantly reduced cross-linking ability and biological activity. nih.gov Furthermore, this moiety is essential for the covalent binding to specific protein targets, such as β-tubulin, where it can alkylate nearby amino acid residues, disrupting microtubule dynamics. beilstein-journals.org

Significance of Aromatic Substituents on Biological Potency

For chloroethyl ureas featuring a phenyl ring system, the nature and position of substituents on this aromatic ring play a significant role in modulating biological potency. beilstein-journals.org Research on analogues has demonstrated that modifying the aromatic portion of the molecule can fine-tune its activity.

Key findings from these SAR studies include:

Lipophilicity and Bulk: The addition of alkyl groups to the aromatic ring generally influences the compound's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

Positional Effects: The position of the substituent is critical. Studies have shown that substitution at the 4-position (para-position) of the phenyl ring is particularly favorable.

Nature of the Substituent: The type of group substituted on the ring has a direct impact on potency. Specifically, the introduction of branched alkyl groups, such as a tert-butyl group, at the 4-position has been shown to result in cytotoxic molecules that are significantly more potent than unsubstituted or other substituted analogues. beilstein-journals.org

These findings suggest that a bulky, hydrophobic group at a specific position on the aromatic ring enhances the interaction with the biological target. This enhancement may be due to favorable van der Waals or hydrophobic interactions within the binding site. The urea (B33335) functionality itself can also engage in important interactions, including hydrogen bonding and stacking interactions with aromatic amino acid side chains in proteins. nih.gov

Table 2: Influence of Aromatic Ring Substituents on Cytotoxicity

| Substituent Type | Position on Phenyl Ring | Effect on Biological Potency | Reference |

|---|---|---|---|

| Unsubstituted | - | Baseline activity | beilstein-journals.org |

| Branched Alkyl (e.g., tert-butyl) | 4-position (para) | Significant increase in potency | beilstein-journals.org |

Computational Approaches in Structure-Activity Relationship Analysis

To further refine the understanding of SAR and to guide the rational design of new derivatives, computational chemistry methods are widely employed. These techniques provide insights into the molecular properties that drive biological activity and help visualize the interactions between the compounds and their targets at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. In a QSAR study, various physicochemical properties of the molecules, known as molecular descriptors, are calculated and mathematically linked to their measured biological potency (e.g., IC₅₀ values).

For urea derivatives, QSAR models have been developed to identify the key descriptors that govern their anticancer activity. These descriptors can include:

Electronic Properties: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can relate to the reactivity of the molecule.

Steric Properties: Like molecular weight (MW) or molar volume, which describe the size and shape of the molecule.

Lipophilicity: Often represented by LogP, which measures the compound's partitioning between oil and water and predicts its membrane permeability.

Topological and Polarizability Descriptors: These describe aspects of molecular shape, branching, and charge distribution (e.g., POLZ).

By building a robust QSAR model, researchers can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening approach saves significant time and resources in the drug discovery pipeline.

CoMFA and CoMSIA Models for Understanding Interactions

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of SAR. These methods are particularly useful for visualizing the favorable and unfavorable interactions between a molecule and its target's binding site.

In these analyses, a set of structurally related compounds are aligned in 3D space. The interaction energies (fields) between a probe atom and each molecule are then calculated at various points on a grid surrounding the molecules. CoMFA calculates steric and electrostatic fields, while CoMSIA provides additional fields for hydrophobicity, hydrogen bond donors, and acceptors. These field values are then correlated with the biological activity using statistical methods.

A 3D-QSAR study on a series of 56 N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives yielded statistically significant CoMFA and CoMSIA models. The results are often visualized as 3D contour maps, which highlight specific regions in space where certain properties are predicted to enhance or diminish biological activity:

Steric Maps: Indicate where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).

Electrostatic Maps: Show where positive charge is favored (blue contours) or negative charge is favored (red contours).

Hydrophobic Maps: Identify regions where hydrophobic groups enhance activity (yellow contours) versus regions where hydrophilic groups are preferred (white contours).

Table 3: Statistical Validation of 3D-QSAR Models for CEU Derivatives

| Model | Optimum Number of Components (ONC) | Cross-validated r² (q²) | Internal Predictive Power |

|---|---|---|---|

| CoMFA | 10 | 0.639 - 0.743 | Good |

| CoMSIA | 4 | 0.639 - 0.743 | Good |

(Data sourced from a study on N-phenyl-N'-(2-chloroethyl)ureas)

The high cross-validated r² (q²) values for these models indicate good internal predictive ability. By interpreting these contour maps, medicinal chemists can rationally design new derivatives with modified substituents that are predicted to have improved interactions with the target, leading to enhanced biological potency.

Pharmacophore Models for Receptor Binding

Pharmacophore modeling is a crucial computational tool used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which include the indanyl derivative, these models have been instrumental in understanding their binding to the colchicine-binding site on β-tubulin. researchgate.net

Computational studies using methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have elucidated the three-dimensional SAR for these compounds. researchgate.net These models reveal the key interaction points between the chloroethyl urea derivatives and the amino acid residues of the receptor. A typical pharmacophore model for this class of compounds includes:

Hydrogen Bond Acceptors/Donors: The urea moiety is a critical feature, capable of forming hydrogen bonds within the binding pocket, which is a common characteristic of many urea-based inhibitors. researchgate.netnih.gov

Hydrophobic Regions: The N-phenyl and indanyl groups occupy hydrophobic pockets in the receptor site. The size, shape, and lipophilicity of these groups are determinant factors for binding affinity. researchgate.net

Aromatic Rings: These features contribute to binding through π-π stacking or other non-covalent interactions with aromatic residues in the target protein. researchgate.net

These models serve as a guide for designing new molecules with a higher predicted affinity and activity by ensuring the proposed structures fit the defined pharmacophoric features. researchgate.netfrontiersin.org The ultimate goal is to leverage these models to design ligands with properties optimized for effective binding. researchgate.net

Design and Evaluation of Analogues and Bioisosteres

Building upon SAR and pharmacophore models, the rational design of analogues and bioisosteres of 1-(2-chloroethyl)-3-(2-indanyl)urea aims to optimize its therapeutic potential. Strategies involve bioisosteric replacement, molecular hybridization, and other modifications to improve efficacy and target specificity. researchgate.netnih.govrsc.org

Bioisosteric Replacement Strategies (e.g., Indanyl Isomers, Phenyl Ring Modifications)

Bioisosteric replacement involves substituting a part of the molecule with a chemically different group that retains similar physical or chemical properties, thereby maintaining or improving the desired biological activity. For chloroethyl urea derivatives, this strategy has been applied to the indanyl and phenyl moieties. researchgate.netnih.gov

Systematic SAR studies have demonstrated that specific structural features are required for significant cytotoxicity. researchgate.net Key findings include:

Indanyl Group: The presence of a bulky, hydrophobic group like fluorenyl or indanyl on the urea nitrogen is crucial for activity. researchgate.net The specific isomer of the indanyl group can also influence the compound's fit within the receptor binding site.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring significantly impacts antiproliferative activity. For instance, placing a halogen or a branched alkyl chain at the 4-position of the phenyl ring has been shown to enhance cytotoxicity. researchgate.net In contrast, other substitutions may lead to a decrease in activity, highlighting the sensitivity of the target receptor to the electronic and steric properties of this region.

Below is a table summarizing the impact of various bioisosteric replacements on the activity of N-aryl-N'-(2-chloroethyl)ureas.

| Modification | Position | Observed Effect on Cytotoxicity |

| Halogen (e.g., -Cl) | 4-position of Phenyl Ring | Increased Activity |

| Branched Alkyl Chain | 4-position of Phenyl Ring | Increased Activity |

| Indanyl Group | N-Aryl Moiety | Required for Significant Activity |

| Fluorenyl Group | N-Aryl Moiety | Required for Significant Activity |

Molecular Hybridization with Known Antimitotic Agents (e.g., Combretastatin A-4)

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single hybrid molecule. This approach can lead to compounds with enhanced affinity, dual-action mechanisms, or improved pharmacokinetic profiles.

A notable example is the hybridization of the N-phenyl-N'-(2-chloroethyl)urea pharmacophore with structural elements of Combretastatin A-4 (CA-4), a potent natural antimitotic agent that also binds to the colchicine site of tubulin. nih.govmdpi.com The rationale is that the N-phenyl-N'-(2-chloroethyl)urea moiety might mimic the trimethoxy phenyl ring of CA-4, a key feature for its tubulin-binding activity. nih.gov

Researchers have synthesized novel derivatives that incorporate the chloroethyl urea functionality into a structure resembling CA-4. nih.gov

Design Rationale: The goal is to merge the alkylating potential of the chloroethyl group with the tubulin-destabilizing properties of the CA-4 scaffold. nih.govnih.gov

Biological Evaluation: These hybrid compounds have been tested for their ability to inhibit cell growth and bind to tubulin. Several hybrids demonstrated micromolar-level inhibition of cell growth across various human tumor cell lines and were confirmed to act as antimitotic agents that arrest the cell cycle in the G2/M phase. nih.gov Covalent binding of these hybrids to the colchicine-binding site was also confirmed through competition assays. nih.gov

This strategy offers a promising avenue for creating novel anticancer agents by leveraging the pharmacophoric features of established tubulin inhibitors. rsc.org

Modifications to Enhance Target Specificity and Efficacy

One approach involves altering the electrophilic character of the molecule. The 2-chloroethyl group is an alkylating agent, and its reactivity is central to the mechanism of action for many of these compounds. By modulating this reactivity through structural changes elsewhere in the molecule, it may be possible to enhance activity. merckmillipore.com However, studies have suggested that increasing the electrophilic nature might boost antiproliferative activity at the cost of selectivity, leading to a less specific mechanism of action. merckmillipore.com

Another strategy is the introduction of functional groups that can form additional or more specific interactions with the target protein. For example, incorporating groups that can act as hydrogen bond donors or acceptors at precise locations can lock the molecule into a more favorable binding conformation, thereby increasing both affinity and specificity. The development of derivatives that can overcome drug resistance mechanisms is also a key area of research.

Preclinical Pharmacological Investigations of Chloroethyl Urea Compounds

In Vitro Efficacy Studies

Cell Line Susceptibility and Growth Inhibition (GI50)

No specific GI50 data for Urea (B33335), 1-(2-chloroethyl)-3-(2-indanyl)- across various cancer cell lines has been identified in the reviewed literature.

Cytotoxicity Mechanisms in Various Cancer Cell Lines

Detailed studies on the specific mechanisms of cytotoxicity for Urea, 1-(2-chloroethyl)-3-(2-indanyl)- in different cancer cell lines are not available in the public domain.

Effects on Cellular Proliferation and Cell Cycle Progression

Information regarding the effects of Urea, 1-(2-chloroethyl)-3-(2-indanyl)- on cellular proliferation and cell cycle progression has not been reported in the available scientific literature.

In Vivo Efficacy Models

Rodent Tumor Models (e.g., Murine Colon Carcinoma, Human Breast Cancer Xenografts)

There are no published studies detailing the evaluation of Urea, 1-(2-chloroethyl)-3-(2-indanyl)- in rodent tumor models such as murine colon carcinoma or human breast cancer xenografts.

Tumor Growth Inhibition (TGI) and Life Span Increase Assessments

Assessments of tumor growth inhibition and any associated increase in life span following treatment with Urea, 1-(2-chloroethyl)-3-(2-indanyl)- in animal models have not been documented in the available research.

Preclinical Pharmacodynamic Endpoints

While specific preclinical pharmacodynamic data for Urea, 1-(2-chloroethyl)-3-(2-indanyl)- is not extensively available in publicly accessible scientific literature, research on structurally related aryl chloroethyl urea (CEU) compounds provides insights into their potential mechanisms of action. Studies on analogous compounds indicate that their pharmacodynamic effects are linked to interactions with key cellular proteins involved in cell division and redox regulation.

One significant pharmacodynamic endpoint for some N-phenyl-N'-(2-chloroethyl)urea derivatives is their activity as antimitotic agents. These compounds have been shown to covalently bind to the colchicine-binding site of β-tubulin. This interaction disrupts the normal function of microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation. Flow cytometric analysis of tumor cell lines treated with these compounds has confirmed this cell cycle arrest.

Resistance Mechanisms and Strategies to Overcome Drug Resistance in Preclinical Settings

Role of Thioredoxin-1 Overexpression in Attenuating Cytotoxicity

A primary mechanism of resistance to certain chloroethyl urea compounds in preclinical models involves the overexpression of thioredoxin-1 (TRX1). nih.gov TRX1 is a crucial antioxidant protein that plays a significant role in cellular redox balance and is implicated in promoting cell survival and proliferation. nih.gov

In cancer cells, elevated levels of TRX1 can confer resistance to various anticancer agents. nih.gov For specific aryl chloroethyl ureas that target TRX1, its overexpression can attenuate the cytotoxic effects of the compounds. nih.gov Preclinical studies using fibrosarcoma cell lines have demonstrated that cells engineered to overexpress TRX1 exhibit reduced sensitivity to the cytotoxic effects of these chloroethyl ureas. nih.gov Conversely, the suppression of TRX1 expression using techniques such as siRNA has been shown to increase the cytotoxic efficacy of these compounds. nih.gov This suggests that the level of TRX1 expression is a critical determinant of cellular sensitivity to this class of drugs and that its overexpression is a key mechanism of acquired resistance. nih.gov

The protective effect of TRX1 overexpression is linked to its ability to counteract the cellular damage induced by the chloroethyl urea compounds. Although these compounds bind to TRX1, the increased pool of the protein in overexpressing cells may be sufficient to maintain cellular functions and mitigate the cytotoxic impact.

Preclinical Strategies for Circumventing Multidrug Resistance

While specific strategies to overcome resistance to Urea, 1-(2-chloroethyl)-3-(2-indanyl)- have not been detailed in available research, general preclinical approaches to circumvent multidrug resistance (MDR) in cancer therapy could be applicable. MDR is a significant challenge in oncology, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells.

One established preclinical strategy is the co-administration of the anticancer drug with a P-gp inhibitor. These inhibitors can block the function of the efflux pump, leading to increased intracellular accumulation and enhanced cytotoxicity of the chemotherapeutic agent. Several generations of P-gp inhibitors have been investigated in preclinical models.

Another approach involves the use of novel drug delivery systems, such as nanoparticles. Encapsulating the chemotherapeutic agent within a nanoparticle can alter its transport into and out of the cancer cell, potentially bypassing the efflux mechanisms of P-gp. These delivery systems can be designed to enhance drug solubility, stability, and tumor-specific targeting.

Combination therapies that target multiple cellular pathways simultaneously represent another promising strategy. By combining agents with different mechanisms of action, it is possible to overcome resistance that may arise from alterations in a single pathway. For instance, combining a cytotoxic agent with a targeted therapy that inhibits a survival pathway in cancer cells could produce synergistic effects and prevent the emergence of resistant clones.

Targeted protein degradation is an emerging strategy that could also be employed. This approach uses small molecules to selectively induce the degradation of proteins that contribute to drug resistance.

Future Research Directions and Therapeutic Implications for Chloroethyl Urea Derivatives

Development of Novel Chloroethyl Urea (B33335) Analogues for Targeted Therapy

The development of novel chloroethyl urea analogues is a cornerstone of future research, aiming to enhance their therapeutic index and specificity. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new derivatives with improved efficacy. nih.govacs.org Key findings from these studies indicate that cytotoxicity is significantly influenced by the nature of the aryl group, the presence of an exocyclic urea function, and the N'-2-chloroethyl moiety. nih.govacs.org

Future efforts in this area will likely focus on:

Modification of the Aryl Moiety: Systematic modifications of the aromatic ring, such as the introduction of different substituents or the use of alternative ring systems like fluorenyl and indanyl groups, have been shown to modulate the anticancer activity. nih.govacs.orgresearchgate.net Further exploration of these modifications could lead to compounds with enhanced selectivity for specific cancer cell types.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to analogues with improved pharmacokinetic and pharmacodynamic properties. For instance, the N-phenyl-N′-(2-chloroethyl)urea pharmacophore has been investigated as a potential bioisosteric equivalent to the trimethoxyphenyl ring of combretastatin A-4, a potent antimitotic agent. acs.orgnih.gov

Prodrug Strategies: The design of prodrugs that are activated under specific conditions within the tumor microenvironment could enhance tumor selectivity and reduce systemic toxicity. The intramolecular cyclization of chloroethyl ureas to their active oxazoline form is a key consideration in the design of new prodrugs for cancer chemotherapy. researchgate.net

Exploration of Combination Therapies with Existing Preclinical Agents

The combination of chloroethyl urea derivatives with other anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The rationale for combination therapies is based on the potential for synergistic or additive effects by targeting different cellular pathways.

For instance, some chloroethyl urea derivatives have been shown to modulate the cytotoxic activity of cisplatin. cdnsciencepub.com Pre-treatment with these compounds can impact the nuclear translocation of thioredoxin-1 (TRX1), a protein involved in chemoresistance, potentially sensitizing cancer cells to cisplatin. cdnsciencepub.com

Future research in this domain should explore combinations with a variety of preclinical agents, including:

Other Chemotherapeutic Drugs: Combining chloroethyl ureas with agents that have different mechanisms of action, such as DNA intercalators or topoisomerase inhibitors, could result in enhanced tumor cell killing.

Targeted Therapies: The combination with inhibitors of specific signaling pathways that are crucial for cancer cell survival and proliferation, such as kinase inhibitors, could lead to synergistic effects.

Immunotherapies: Investigating the potential of chloroethyl urea derivatives to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors is a promising avenue for future studies.

While some studies on nitrosourea combination chemotherapy have not demonstrated synergistic therapeutic effects, this may be related to the low level of antitumor activity of nitrosoureas in certain solid tumors and the use of suboptimal doses. nih.gov Therefore, careful dose-scheduling and selection of appropriate tumor models will be crucial for the successful development of combination therapies involving chloroethyl urea derivatives.

Uncovering Novel Biological Pathways and Mechanistic Modalities

While the primary mechanism of action for many chloroethyl urea derivatives is believed to be through alkylation, recent studies have unveiled more nuanced and specific biological targets. A significant area of research has focused on their interaction with tubulin and the thioredoxin system.

Microtubule Disruption: Several N-aryl-N'-(2-chloroethyl)ureas (CEUs) have been identified as a new class of antimitotic agents that induce microtubule depolymerization by selectively alkylating β-tubulin. nih.govacs.orgnih.gov This action disrupts the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Targeting the Thioredoxin System: Certain chloroethyl urea derivatives have been shown to covalently bind to thioredoxin-1 (TRX1), a key protein in cellular redox regulation. cdnsciencepub.com This interaction can inhibit the nuclear translocation of TRX1, which is implicated in tumor growth and chemoresistance. cdnsciencepub.com The thioredoxin system is considered an attractive target for the development of new anticancer agents. cdnsciencepub.com

Future research should aim to further elucidate the molecular mechanisms of action of these compounds. This includes identifying other potential protein targets and understanding the downstream signaling pathways that are affected. The discovery that some chloroethyl ureas can target the voltage-dependent anion channel isoform 1 (VDAC-1) highlights the potential for these compounds to have multiple mechanisms of action. cdnsciencepub.com

Advanced Computational and Structural Biology Applications in Design

The integration of advanced computational and structural biology techniques is poised to revolutionize the design and development of novel chloroethyl urea analogues. These approaches can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby facilitating the rational design of more potent and selective inhibitors.

Molecular Modeling and Docking: Computational models can be used to predict the binding modes of chloroethyl urea derivatives to their target proteins, such as β-tubulin and TRX1. researchgate.net This information can guide the design of new analogues with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of chloroethyl urea derivatives with their biological activities. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of chloroethyl urea derivatives in complex with their target proteins. This structural information is invaluable for understanding the molecular basis of their activity and for the rational design of new inhibitors.

Computational studies have already been employed to design new cyclic urea inhibitors for HIV-1 aspartic protease, demonstrating the power of these techniques in drug discovery. nih.gov Similar approaches can be applied to the design of novel chloroethyl urea derivatives with enhanced anticancer properties.

Potential Broader Biomedical Applications Beyond Oncology

While the primary focus of research on chloroethyl urea derivatives has been on their anticancer properties, the versatile nature of the urea and thiourea functionalities suggests that these compounds may have broader biomedical applications. nih.govmdpi.comrsc.org The urea moiety is a common feature in a variety of clinically approved drugs and bioactive compounds. nih.govmdpi.com

Future research could explore the potential of chloroethyl urea derivatives in other therapeutic areas, such as:

Antibacterial and Antifungal Agents: The urea and thiourea scaffolds are present in many compounds with antimicrobial activity. mdpi.commdpi.com It is plausible that some chloroethyl urea derivatives may exhibit antibacterial or antifungal properties.

Antiviral Agents: Urea derivatives have been investigated as inhibitors of viral enzymes, such as HIV protease. nih.gov The potential antiviral activity of chloroethyl urea derivatives warrants further investigation.

Enzyme Inhibition: The ability of chloroethyl ureas to act as alkylating agents suggests that they could be developed as inhibitors of other enzymes with reactive cysteine or other nucleophilic residues in their active sites.

The exploration of these broader biomedical applications could lead to the discovery of new therapeutic uses for this versatile class of compounds.

Data Tables

Table 1: Investigated Chloroethyl Urea Derivatives and their Biological Targets

| Compound Name | Biological Target(s) | Key Findings |

| N-aryl-N'-(2-chloroethyl)ureas (CEUs) | β-tubulin | Induce microtubule depolymerization, leading to cell cycle arrest and apoptosis. nih.govacs.orgnih.gov |

| CEU-025 and CEU-027 | Thioredoxin-1 (TRX1), Voltage-dependent anion channel isoform 1 (VDAC-1) | Covalently bind to TRX1, inhibiting its nuclear translocation. cdnsciencepub.com Also target VDAC-1. cdnsciencepub.com |

| N-(4-iodophenyl)-N′-(2-chloroethyl)-urea (ICEU) | β-tubulin | Cytotoxicity is linked to cytoskeleton disruption following microtubule depolymerization. nih.gov |

Table 2: Future Research Directions for Chloroethyl Urea Derivatives

| Research Area | Key Objectives | Potential Impact |

| Novel Analogue Development | Enhance therapeutic index and specificity through SAR-guided synthesis and prodrug strategies. | Development of more effective and less toxic anticancer agents. |

| Combination Therapies | Identify synergistic combinations with existing preclinical agents to overcome drug resistance. | Improved treatment outcomes for a wider range of cancers. |

| Mechanistic Studies | Uncover novel biological pathways and molecular targets to better understand the mechanism of action. | Identification of new therapeutic targets and biomarkers for patient stratification. |

| Computational Design | Utilize advanced computational and structural biology tools for the rational design of new derivatives. | Accelerated drug discovery and development process. |

| Broader Biomedical Applications | Explore potential applications in areas beyond oncology, such as infectious diseases. | Expansion of the therapeutic potential of chloroethyl urea derivatives. |

Q & A

Q. What are the standard synthetic routes for preparing urea derivatives with chloroethyl and indanyl substituents?

Methodological Answer: Synthesis typically involves coupling chloroethylamine with indanyl isocyanate or its derivatives. Key steps include:

- Reagent Selection : Use coupling agents like carbonyldiimidazole (CDI) or triphosgene to activate intermediates, as seen in analogous urea syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres improve reaction efficiency .

- Purification : Column chromatography or recrystallization is recommended, with yields dependent on substituent steric effects (e.g., 60–85% for similar compounds) .

Example Protocol (Adapted from ):

React 2-indanylamine with triphosgene in THF at 0°C.

Add 2-chloroethylamine hydrochloride and trimethylamine dropwise.

Stir at 60°C for 4 h, then isolate via aqueous workup.

Q. How are urea derivatives characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and computational tools:

- NMR : Analyze urea NH protons (δ 6.5–8.0 ppm) and aromatic/chloroethyl signals for regiochemistry .

- Mass Spectrometry : Compare experimental vs. theoretical m/z values (e.g., molecular ion at m/z 302.8 for C17H19ClN2O) .

- InChI Key Validation : Cross-reference with PubChem entries to confirm stereochemical uniqueness (e.g.,

LCVQWTZZWZTSCY-UHFFFAOYSA-Nfor similar compounds) .

Q. What databases are most reliable for retrieving physicochemical data on urea derivatives?

Methodological Answer:

- Primary Sources : PubChem and ECHA provide peer-reviewed data on molecular weight, solubility, and toxicity .

- Secondary Databases : Reaxys and SciFinder index synthetic protocols and crystallographic data (e.g., bond angles in analogous structures) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for urea derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .

- Machine Learning : Train models on existing urea synthesis data to predict optimal solvents/catalysts (e.g., THF vs. DCM for yield improvement) .

- Case Study : ICReDD’s workflow reduced reaction development time by 40% via feedback loops between simulations and experiments .

Q. What experimental design strategies mitigate contradictions in synthetic yield data?

Methodological Answer:

- Factorial Design : Vary parameters (temperature, stoichiometry) systematically to isolate confounding variables (e.g., excess amine improves yields in sterically hindered systems) .

- Statistical Analysis : Apply ANOVA to resolve discrepancies (e.g., conflicting reports on triphosgene vs. CDI efficiency) .

Q. Example Table: Comparative Synthesis Conditions

| Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Triphosgene | THF | 78 | |

| CDI | DMF | 65 |

Q. How do structural modifications (e.g., chloroethyl vs. methyl groups) impact biological activity?

Methodological Answer:

Q. What strategies validate crystallographic data when resolving urea derivative structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.